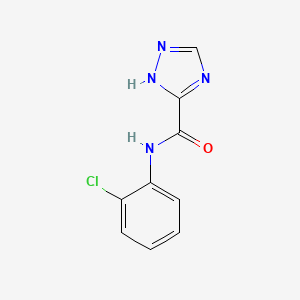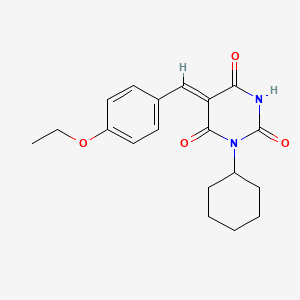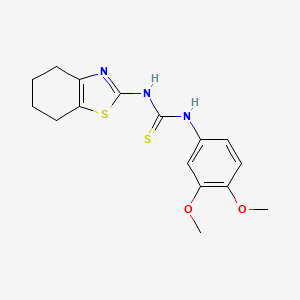
2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide, also known as BDP-9066, is a small molecule drug that has received significant attention in the scientific community due to its potential therapeutic applications. This compound exhibits potent activity against various cancer cell lines and has shown promise in preclinical studies as a potential anti-cancer agent.
Wirkmechanismus
The mechanism of action of 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide is not fully understood. However, it is believed to exert its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDAC activity, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing DNA damage. This compound has also been shown to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide is its potent anti-cancer activity. Furthermore, this compound exhibits a relatively low toxicity profile, which makes it an attractive candidate for further development as an anti-cancer agent. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide. One area of research is to further elucidate the mechanism of action of this compound. Another area of research is to optimize the synthesis method of this compound to improve its yield and solubility. Furthermore, future studies should focus on the in vivo efficacy and toxicity of this compound in animal models. Finally, future studies should explore the potential of this compound in combination with other anti-cancer agents to improve its efficacy.
Synthesemethoden
The synthesis of 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the bromination of 2-chlorobenzamide to obtain 2-bromo-benzamide. The next step involves the reaction of 2-bromo-benzamide with 4,6-dimethyl-2-pyridinylamine to obtain the final product, this compound. The overall yield of the synthesis is approximately 50%.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide has been extensively studied for its potential anti-cancer activity. In vitro studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. Furthermore, in vivo studies have shown that this compound exhibits significant anti-tumor activity in mouse xenograft models of breast and lung cancer.
Eigenschaften
IUPAC Name |
2-bromo-N-(4,6-dimethylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-9-7-10(2)16-13(8-9)17-14(18)11-5-3-4-6-12(11)15/h3-8H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNLOEKMMGMCCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5700350.png)




![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5700379.png)


![ethyl 4-[N-(2-methoxyphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B5700403.png)




